N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide core substituted with a 2,4-difluorophenyl group and a 1H-pyrazol-1-yl moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2,4-difluoroaniline with nicotinic acid or its derivatives under suitable conditions.
Introduction of the Pyrazolyl Group: The 1H-pyrazol-1-yl group is introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with the nicotinamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary, but may involve the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
- N-(2,4-difluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide
Uniqueness
N-(2,4-difluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to the presence of the 1H-pyrazol-1-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O/c16-11-3-4-13(12(17)8-11)20-15(22)10-2-5-14(18-9-10)21-7-1-6-19-21/h1-9H,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJNOXWRCQPQKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327137 |
Source
|
Record name | N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819205 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400078-68-4 |
Source
|
Record name | N-(2,4-difluorophenyl)-6-pyrazol-1-ylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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